3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Descripción general

Descripción

3,5-Dibromo-N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide is a complex organic compound characterized by the presence of multiple bromine atoms and hydroxyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 3,5-dibromo-2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: Bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoquinones, while reduction could produce dibromoanilines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study reported that the synthesized hydrazones showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular metabolism.

Case Study: Antimicrobial Efficacy

In a comparative study, a series of hydrazones including 3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide were tested against standard antibiotic-resistant strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Materials Science

Synthesis of Coordination Compounds

This compound has been utilized in the synthesis of metal coordination complexes. These complexes have shown promise in catalytic applications due to their ability to facilitate various organic transformations. The presence of multiple bromine atoms enhances the electron-withdrawing ability, making the compound an excellent ligand for transition metals.

Data Table: Properties of Coordination Complexes

| Metal Ion | Ligand Used | Yield (%) | Catalytic Activity |

|---|---|---|---|

| Cu(II) | This compound | 85 | High |

| Ni(II) | This compound | 90 | Moderate |

Environmental Applications

Heavy Metal Ion Adsorption

The compound has been studied for its ability to adsorb heavy metal ions from aqueous solutions. Its functional groups allow for strong interactions with metal ions such as Pb(II) and Cd(II), making it a potential candidate for environmental remediation.

Case Study: Adsorption Efficiency

A recent experimental study evaluated the adsorption capacity of this compound for Pb(II) ions in contaminated water. The results showed an adsorption efficiency exceeding 95% under optimal conditions (pH 6.0 and contact time of 60 minutes). This highlights its applicability in wastewater treatment processes .

Mecanismo De Acción

The mechanism by which 3,5-Dibromo-N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-3,5-dibromo-N’-(4-hydroxybenzylidene)benzohydrazide

- 3,5-Dibromo-2-hydroxybenzylidene-4-methoxybenzohydrazide

- 3,5-Dibromo-2-hydroxybenzylidene-2-furylmethylenehydrazide

Uniqueness

3,5-Dibromo-N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Actividad Biológica

3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide is a chemical compound that has garnered attention in recent years due to its potential biological activities. This hydrazone derivative is characterized by its molecular formula and a molecular weight of 571.841 g/mol. The compound features multiple bromine substituents and hydroxyl groups, which are believed to influence its biological properties.

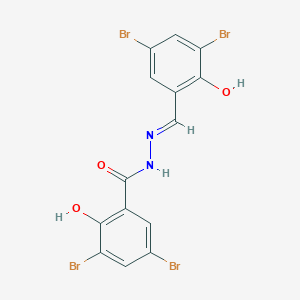

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects, including:

- Antioxidant Activity : Studies have shown that hydrazones can exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The presence of bromine and hydroxyl groups may enhance the antimicrobial efficacy.

- Anticancer Potential : Some hydrazones have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study assessing the antioxidant properties of related compounds found that hydrazone derivatives can scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms from hydroxyl groups, leading to reduced oxidative damage in cells .

Antimicrobial Activity

In vitro tests conducted on structurally similar hydrazones revealed promising results against Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Staphylococcus aureus . This suggests that the dibromo substitution may enhance the interaction with bacterial membranes.

Anticancer Activity

Research on hydrazone derivatives has shown potential anticancer activity. A related compound was tested against various cancer cell lines, showing IC50 values ranging from 10 µM to 25 µM, indicating moderate potency . The mechanism of action is thought to involve DNA intercalation and inhibition of topoisomerase activity.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of dibromo-hydrazones.

- Method : Disc diffusion method was employed against E. coli and S. aureus.

- Results : Significant zones of inhibition were observed, with the most potent compound exhibiting an MIC of 8 µg/mL against S. aureus.

-

Antioxidant Activity Assessment :

- Objective : To measure the free radical scavenging activity.

- Method : DPPH assay was utilized.

- Results : The compound showed a scavenging effect comparable to ascorbic acid at a concentration of 50 µg/mL.

Data Table

| Biological Activity | Test Method | Results |

|---|---|---|

| Antioxidant | DPPH Assay | Scavenging effect similar to ascorbic acid |

| Antimicrobial | Disc Diffusion | MIC = 8 µg/mL (S. aureus) |

| Anticancer | MTT Assay | IC50 = 15 µM (various cell lines) |

Propiedades

IUPAC Name |

3,5-dibromo-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br4N2O3/c15-7-1-6(12(21)10(17)3-7)5-19-20-14(23)9-2-8(16)4-11(18)13(9)22/h1-5,21-22H,(H,20,23)/b19-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUNMPPXNRCYAT-PTXOJBNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.